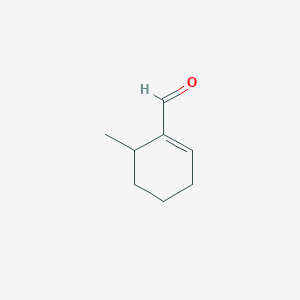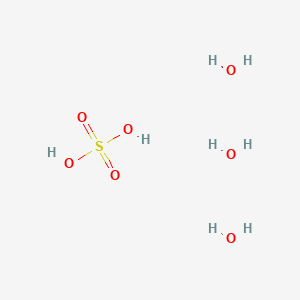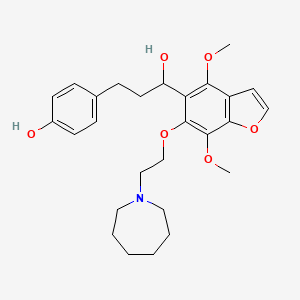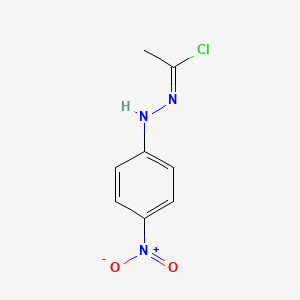
Acetyl chloride 4-nitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride 4-nitrophenylhydrazone is a chemical compound that combines the properties of acetyl chloride and 4-nitrophenylhydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride 4-nitrophenylhydrazone typically involves the reaction of acetyl chloride with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetyl chloride and 4-nitrophenylhydrazine, with the reaction often taking place in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl chloride 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetyl chloride moiety.
Reduction Reactions: The nitro group in the 4-nitrophenylhydrazone can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, with reactions typically occurring in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted acetyl derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the 4-nitrophenylhydrazone.
Applications De Recherche Scientifique
Acetyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetyl chloride 4-nitrophenylhydrazone involves its reactivity with nucleophiles and reducing agents. The acetyl chloride moiety can undergo nucleophilic substitution, while the nitro group in the 4-nitrophenylhydrazone can be reduced to an amine. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl chloride: A simple acyl chloride used in various acetylation reactions.
4-Nitrophenylhydrazine: A compound used in the synthesis of hydrazones and as a reagent in organic chemistry.
Uniqueness
Acetyl chloride 4-nitrophenylhydrazone is unique due to its combination of an acyl chloride and a nitrophenylhydrazone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
39209-25-1 |
|---|---|
Formule moléculaire |
C8H8ClN3O2 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
(1E)-N-(4-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3/b10-6+ |
Clé InChI |
CFIKOWBSAOYPIS-UXBLZVDNSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
SMILES canonique |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


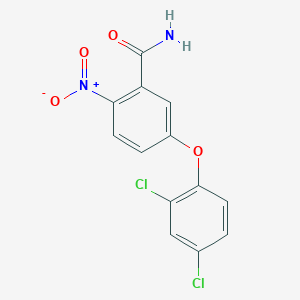
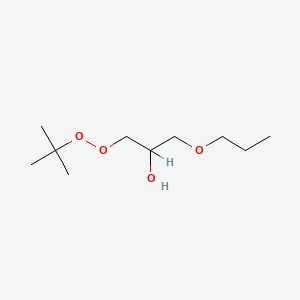
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
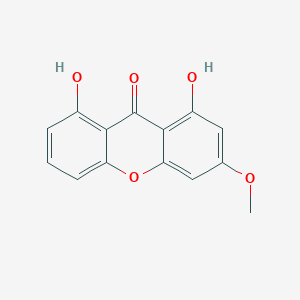
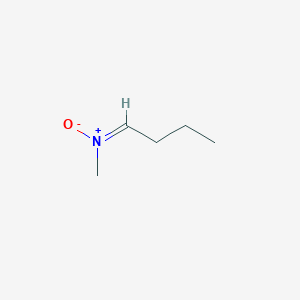
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)

